molecular formula C24H15ClFNO4 B2981750 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902623-62-5

5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2981750
CAS No.: 902623-62-5
M. Wt: 435.84
InChI Key: QPDNVEGWUXMSQJ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a chlorophenylmethyl group, a fluorobenzoyl group, and a dioxolo ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the quinoline core using a chloromethylbenzene derivative under basic conditions.

    Addition of the Fluorobenzoyl Group: This is typically done through Friedel-Crafts acylation, where the quinoline derivative reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Dioxolo Ring: This can be achieved through cyclization reactions involving appropriate diol precursors and dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Explored for its potential anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine share the quinoline core structure.

    Benzoyl Derivatives: Compounds like benzoyl peroxide and benzoyl chloride have similar benzoyl groups.

    Dioxolo Compounds: Compounds containing dioxolo rings, such as dioxolane and dioxane.

Uniqueness

    Structural Complexity: The combination of chlorophenylmethyl, fluorobenzoyl, and dioxolo groups on the quinoline core makes this compound unique.

    Potential Biological Activity: The specific substitutions and structural features may confer unique biological activities not seen in other similar compounds.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO4/c25-16-5-1-14(2-6-16)11-27-12-19(23(28)15-3-7-17(26)8-4-15)24(29)18-9-21-22(10-20(18)27)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDNVEGWUXMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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